molecular formula C3H3BrO B8381442 Bromopropargyl alcohol

Bromopropargyl alcohol

Cat. No.: B8381442
M. Wt: 134.96 g/mol
InChI Key: ZIFINZAFEUOWBS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Alcohols and Alkynes in Chemical Transformations

Bromopropargyl alcohol is a member of two important classes of organic compounds: halogenated alcohols and alkynes. Halogenated alcohols, or halohydrins, are alcohols that have a halogen atom on a carbon atom. drugbank.com Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. aakash.ac.inbyjus.com This triple bond, with its loosely held pi-electrons, makes alkynes susceptible to addition reactions. byjus.com They can react with halogens (halogenation), hydrogen halides (hydrohalogenation), and water, among other reagents. byjus.comchemistrysteps.com

The halogenation of alkynes can proceed in a stepwise manner, first forming a dihaloalkene and then a tetrahaloalkane upon further reaction. aakash.ac.inmasterorganicchemistry.com The reaction is believed to occur through a bridged halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.comlibretexts.org The presence of both the alkyne and the bromo-alcohol functionalities within the same molecule, as in this compound, provides a platform for unique and complex reactions. rsc.org For instance, electrophilic halogenation of propargyl alcohols can lead to the formation of various haloenones, which are valuable synthetic templates. rsc.orgrsc.org

Significance of Propargyl Systems in Multifunctional Molecular Design

The propargyl group (HC≡C−CH₂−) is a highly versatile moiety in organic synthesis. mdpi.comgenelink.com Its introduction into molecules opens up new pathways for creating more elaborate and complex structures. mdpi.com Propargyl systems are crucial in multifunctional molecular design because the alkyne can participate in a wide array of reactions, including nucleophilic additions, cycloadditions, and coupling reactions. The propargyl alcohol functionality, specifically, is a key precursor for producing α,β-unsaturated ketones and other important synthetic intermediates through reactions like the Meyer-Schuster rearrangement. rsc.orgmdpi.com

The ability of propargyl groups to undergo tautomerization to form allenyl moieties further broadens their synthetic utility. mdpi.com This versatility makes propargyl-containing molecules, like this compound, valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. In the field of biomaterials, for example, polymers incorporating propargyl groups can be designed for specific applications like temperature-controlled drug release and cell capture systems. tandfonline.com

Overview of this compound as a Versatile Synthetic Intermediate

This compound is a readily available and stable bromoacetylene that serves as a versatile intermediate in organic synthesis. beilstein-journals.orgnih.gov The presence of the hydroxyl group expands the synthetic potential of the bromoacetylene core. beilstein-journals.org It is known to participate in a variety of transformations, including homo- and cross-coupling, addition, and cycloaddition reactions. nih.govresearchgate.net

Recent research has demonstrated its utility in novel synthetic methods. For example, tertiary bromopropargylic alcohols react with phenols in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to produce α-phenoxy-α'-hydroxyketones and α,α-diphenoxyketones. beilstein-journals.orgnih.govresearchgate.net This reaction proceeds through the in-situ formation and subsequent ring-opening of 1,3-dioxolan-2-one intermediates. beilstein-journals.orgresearchgate.net Similarly, a highly selective hydration/acylation of tertiary bromopropargylic alcohols with carboxylic acids can be achieved, also via a cyclic carbonate intermediate, to yield α-acyloxy-α'-hydroxy ketones. researchgate.net These reactions highlight the role of this compound as a precursor to complex, functionalized ketone structures under relatively mild conditions. nih.gov

Historical Trajectory and Evolution of Research Involving this compound

The study of propargyl alcohols and their rearrangements, such as the Meyer-Schuster and Rupe reactions, forms the historical foundation for the use of compounds like this compound. rsc.org Early research often involved harsh reaction conditions, such as concentrated acids and high temperatures. rsc.org The evolution of this field has focused on developing milder, more selective, and catalyst-driven methods.

Research into bromoacetylenes, including this compound, has progressed from simple addition and coupling reactions to more sophisticated, step-economical processes. nih.gov The development of base-promoted reactions, such as the Cs₂CO₃-mediated synthesis of phenoxyketones, illustrates this trend. beilstein-journals.orgnih.gov These modern methods avoid the use of expensive or toxic catalysts and allow for the creation of complex molecules from simple, readily available starting materials. nih.gov The investigation into the mechanistic pathways of these reactions, particularly the identification of key intermediates like 1,3-dioxolan-2-ones, represents a significant advancement in understanding and controlling the reactivity of this compound. beilstein-journals.orgresearchgate.netresearchgate.net This evolution reflects a broader trend in organic synthesis toward developing more efficient and sustainable chemical transformations.

Chemical and Physical Properties of 3-Bromoprop-2-yn-1-ol

PropertyValueSource
IUPAC Name 3-bromoprop-2-yn-1-ol nih.gov
Molecular Formula C₃H₃BrO nih.gov
Molecular Weight 134.96 g/mol nih.gov
Exact Mass 133.93673 Da nih.gov
CAS Number 2060-25-5 nih.gov
Appearance Pale yellow oil
Complexity 65.5 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov

Research Findings: Reaction of Bromopropargylic Alcohols with Phenols

The following table summarizes selected findings from the reaction of tertiary bromopropargylic alcohols with various phenols, promoted by cesium carbonate (Cs₂CO₃), to yield α-phenoxy-α'-hydroxyketones. beilstein-journals.orgresearchgate.net

Bromopropargylic AlcoholPhenolConditionsYield of α-phenoxy-α'-hydroxyketoneSource
1aPhenol (2a)Cs₂CO₃ (1 equiv), DMF/H₂O (10:1), 50-55 °C78% researchgate.net
1aα-Naphthol (2b)Cs₂CO₃ (1 equiv), DMF/H₂O (10:1), 50-55 °C81% beilstein-journals.org
1ap-Nitrophenol (2d)Cs₂CO₃ (1 equiv), DMF/H₂O (10:1), 50-55 °C92% beilstein-journals.org
1ao-Nitrophenol (2e)Cs₂CO₃ (1 equiv), DMF, 50-55 °C48% beilstein-journals.org
1b (cyclohexyl substituent)Phenol (2a)Cs₂CO₃ (1 equiv), DMF/H₂O (10:1), 50-55 °C60% beilstein-journals.org
1b (cyclohexyl substituent)p-Nitrophenol (2d)Cs₂CO₃ (1 equiv), DMF/H₂O (10:1), 50-55 °C78% beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H3BrO

Molecular Weight

134.96 g/mol

IUPAC Name

1-bromoprop-2-yn-1-ol

InChI

InChI=1S/C3H3BrO/c1-2-3(4)5/h1,3,5H

InChI Key

ZIFINZAFEUOWBS-UHFFFAOYSA-N

Canonical SMILES

C#CC(O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Bromopropargyl Alcohol

Direct Bromination Strategies and Their Mechanistic Considerations

Direct bromination involves the substitution of the acetylenic proton of propargyl alcohol with a bromine atom. This approach is challenging due to potential side reactions, such as addition across the triple bond or reaction at the hydroxyl group. However, specific reagents and catalytic systems can promote the desired chemoselectivity.

Selective Bromination of Propargyl Alcohols

The selective bromination of the terminal C-H bond of propargyl alcohol is a key challenge. Reaction with elemental bromine typically leads to addition products, such as 2,3-dibromo-2-propen-1-ol google.com. Similarly, reagents like N-bromosuccinimide (NBS) can favor the formation of bromoallenes under certain conditions manac-inc.co.jp.

To achieve selective substitution, methods have been developed that generate an electrophilic bromine species under controlled conditions. One effective approach involves the use of hypervalent iodine reagents. For instance, a system utilizing (diacetoxyiodo)benzene (B116549) (PIDA) in combination with a bromide source like tetrabutylammonium (B224687) bromide (TBAB) has been shown to be specific for the mono-bromination of terminal alkynes, affording 1-bromoalkynes in high yields and with excellent chemoselectivity frontiersin.org. The mechanism is believed to involve the in-situ generation of a reactive brominating species that preferentially attacks the terminal alkyne.

Bromination SystemBromine SourceOxidant/ActivatorTypical Outcome for Terminal AlkynesReference
PIDA / TBABTetrabutylammonium bromide(Diacetoxyiodo)benzeneMono-bromination (1-Bromoalkyne) frontiersin.org
PIDA / NaBrSodium Bromide(Diacetoxyiodo)benzeneDi-bromination (1,2-Dibromoalkene) frontiersin.org
NBS / AgNO₃N-BromosuccinimideSilver NitrateMono-bromination (1-Bromoalkyne)General Method
Chloramine-B / NaBrSodium BromideChloramine-BMono-bromination (1-Bromoalkyne) organic-chemistry.org

Catalytic Approaches to Direct Bromination

Catalytic methods offer a pathway to enhance the selectivity and efficiency of the bromination of terminal alkynes. Silver(I) salts are known to activate terminal alkynes by forming silver acetylide intermediates, which can then react with an electrophilic bromine source. This approach can facilitate the reaction under milder conditions and improve selectivity for the desired 1-bromoalkyne product organic-chemistry.org. While specific examples for propargyl alcohol are not abundant, the principle is widely applied in alkyne chemistry. The proposed mechanism involves the formation of a silver acetylide, which is then intercepted by the brominating agent.

Another catalytic strategy mimics the action of naturally occurring enzymes. Vanadium-catalyzed bromination, inspired by the function of bromoperoxidase enzymes, uses a simple vanadium source like ammonium (B1175870) vanadate (B1173111) (NH₄VO₃), a bromide salt as the bromine source, and hydrogen peroxide as the terminal oxidant researchgate.net. This system generates a reactive brominating species in situ under mild, environmentally benign conditions and has been successfully applied to the bromination of alkynes researchgate.net.

Catalyst SystemBromine SourceKey FeaturesProposed IntermediateReference
Silver(I) Salts (e.g., AgI, AgNO₃)NBS, Br₂Mild conditions, activation of terminal C-H bondSilver acetylide organic-chemistry.org
Ammonium Vanadate / H₂O₂Tetrabutylammonium bromideBiomimetic, "green" oxidant (H₂O₂), room temperatureOxidized vanadium-peroxo species researchgate.net

Hydrohalogenation Routes to Bromoalkyne Formation with Subsequent Reduction

The synthesis of bromopropargyl alcohol via a hydrohalogenation route is a conceptually complex, multi-step process and is not a standard or direct method for this target molecule. In general, the hydrohalogenation of an alkyne with one equivalent of HBr results in the formation of a vinyl bromide, while the addition of two equivalents yields a geminal dibromide masterorganicchemistry.com. Neither of these products can be directly reduced to 3-bromo-2-propyn-1-ol.

A hypothetical, albeit inefficient, pathway could involve a starting material with two triple bonds (a 1,3-diyne). A selective monohydrobromination across one of the triple bonds, followed by a selective reduction of the resulting enyne system, would be required. The control of chemo- and regioselectivity in such a sequence is exceedingly difficult, making this route synthetically impractical compared to more direct methods rsc.orgacs.org. Therefore, hydrohalogenation is not a preferred strategy for the preparation of this compound.

Protecting Group Chemistry in the Preparation of this compound

A robust and highly effective strategy for the synthesis of this compound involves the use of protecting groups for the hydroxyl moiety. This approach prevents unwanted side reactions at the alcohol, such as its conversion to propargyl bromide when using reagents like PBr₃ or HBr google.comechemi.com. By temporarily masking the hydroxyl group, the terminal alkyne can be selectively brominated.

The most common protecting groups for alcohols in this context are silyl (B83357) ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. These groups are readily installed, stable to a wide range of reaction conditions used for alkyne manipulation, and can be cleanly removed under mild conditions, often using a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF) oup.comuwindsor.cachemistrysteps.com.

The synthetic sequence involves:

Protection: The hydroxyl group of propargyl alcohol is converted into a silyl ether.

Bromination: The terminal alkyne of the protected alcohol is brominated, typically using a base like n-butyllithium to form the lithium acetylide, followed by quenching with an electrophilic bromine source.

Deprotection: The silyl protecting group is removed to reveal the hydroxyl group, yielding the final product, 3-bromo-2-propyn-1-ol.

Protecting GroupAbbreviationFormation ConditionsCleavage ConditionsStability
Trimethylsilyl EtherTMSTMSCl, Et₃N or ImidazoleK₂CO₃/MeOH; mild aqueous acidLabile
tert-Butyldimethylsilyl EtherTBDMS / TBSTBDMSCl, Imidazole, DMFTBAF/THF; aqueous acid (e.g., HCl)Robust, stable to chromatography
Tetrahydropyranyl EtherTHPDihydropyran (DHP), p-TsOHAqueous acid (e.g., HCl, p-TsOH)Stable to bases, nucleophiles, reducing agents
Benzyl EtherBnNaH, Benzyl Bromide (BnBr)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid, base, and redox agents

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis offers powerful methods for the formation of C-C and C-halogen bonds. While direct catalytic bromination is covered in section 2.1.2, transition metals can also be used to construct the this compound framework from simpler precursors.

Haloalkynes are crucial building blocks in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz couplings . A plausible, though less direct, synthetic route could involve a palladium- or copper-catalyzed coupling of a three-carbon unit bearing a hydroxyl group with a bromoethynyl synthon.

More relevant are transition metal-catalyzed haloalkynylation reactions, which can directly introduce both a halogen and an alkynyl group across an unsaturated bond mdpi.com. A hypothetical synthetic design could involve the transition metal-catalyzed addition of a bromo-alkyne moiety to formaldehyde. For example, silver-catalyzed coupling of terminal alkynes with aldehydes is a known transformation, suggesting that a related pathway might be developed for a bromoalkyne equivalent organic-chemistry.org. Rhodium-catalyzed reactions of propargyl alcohols with arylboronic acids have also been reported, showcasing the ability of transition metals to mediate complex transformations involving this scaffold acs.org.

Biocatalytic and Chemoenzymatic Pathways to this compound Production

The use of enzymes for halogenation represents a green and highly selective alternative to traditional chemical methods. Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of a range of organic substrates under mild aqueous conditions researchgate.netnih.govnih.gov. These enzymes utilize a reduced flavin cofactor (FADH₂), molecular oxygen, and a halide salt to generate a potent electrophilic halogenating species, believed to be hypohalous acid (HOX), within a protected active site nih.govacs.org.

Recently, a groundbreaking discovery revealed that certain FDHs are capable of halogenating terminal alkynes. The halogenase JamD, from the jamaicamide biosynthetic pathway, was identified as the first enzyme capable of catalyzing the bromination of a terminal alkyne to form a bromoalkyne acs.orgescholarship.org. This enzyme demonstrated substrate tolerance for various alkynes and was chemoselective for the alkyne over other electron-rich moieties acs.org.

This discovery opens a new frontier for the biocatalytic production of bromoalkynes, including this compound. Although the application to this specific, simple substrate has not yet been detailed, the potential for engineering JamD or discovering other alkynyl halogenases is significant. This chemoenzymatic approach offers the prospect of sustainable and highly selective synthesis.

Enzyme ClassCofactor(s)Halide SourceMechanismSubstrate Scope IncludesReference
Flavin-Dependent Halogenase (FDH)FADH₂, O₂Cl⁻, Br⁻, I⁻Generates electrophilic hypohalous acid (HOX) in a tunnelled active siteAromatics, Alkenes, Terminal Alkynes nih.govacs.orgescholarship.org
Vanadium Haloperoxidase (V-HPO)H₂O₂Br⁻, I⁻Vanadium-peroxo complex oxidizes halideElectron-rich compounds researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is an area of increasing focus, driven by the need to reduce the environmental impact of chemical manufacturing. These principles aim to design chemical products and processes that minimize the use and generation of hazardous substances. Key areas of development include the use of alternative reaction media, maximizing the incorporation of reactant atoms into the final product, and minimizing waste.

Atom Economy and Waste Minimization Strategies

Atom Economy: Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. libretexts.org

Addition and Rearrangement Reactions: Certain reaction types are inherently more atom-economical. For example, rearrangement reactions, such as the Meyer–Schuster rearrangement of propargyl alcohols, can be highly atom-economical as they reorganize the atoms of a single molecule. rsc.org Addition reactions, such as the direct bromination of propargyl alcohol to form 2,3-dibromo-2-propen-1-ol, can also approach high atom economy as all atoms from the reactants (propargyl alcohol and bromine) are incorporated into the product. google.com

Substitution Reactions: In contrast, substitution reactions often exhibit poor atom economy because they generate leaving groups and other stoichiometric byproducts that become waste. scranton.edu

Waste Minimization: Minimizing waste is a critical objective that goes beyond atom economy to include the reduction of solvents, reagents, and energy consumption. repec.org Key strategies applicable to this compound synthesis include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones significantly reduces waste, as catalysts are used in small amounts and can often be recycled.

Solvent Choice: As discussed, employing solvent-free methods or benign solvents like water drastically reduces waste streams. epa.gov

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) can maximize yield and selectivity, thereby minimizing the formation of unwanted byproducts and reducing downstream purification waste. nih.gov

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and consideration of scale-up challenges. The goal is to ensure a safe, efficient, cost-effective, and reproducible manufacturing process.

Process Optimization: The optimization of reaction parameters is crucial for maximizing yield and selectivity while ensuring process safety.

Temperature Control: Temperature is a critical factor that can influence both reaction rate and product selectivity. For the synthesis of 2,3-dibromo-2-propen-1-ol from propargyl alcohol and elemental bromine, maintaining the temperature in a specific range, such as -5°C to 15°C, is essential for achieving high selectivity for the desired isomer. google.com

Solvent and Reagent Concentration: The choice of solvent and the concentration of reactants can significantly impact reaction outcomes. In some syntheses of propargyl alcohol derivatives, controlling pH and reactant ratios is key to maximizing the desired product over byproducts. kyoto-u.ac.jp

Steric Effects: The structure of the starting materials, particularly the presence of bulky substituents, can influence reaction efficiency and yield.

Scale-Up Considerations: Scaling up the synthesis of this compound introduces several challenges that must be addressed.

Heat Management: Many reactions, including brominations, are exothermic. Managing heat transfer becomes increasingly critical at larger scales to prevent thermal runaways and maintain consistent temperature control.

Mixing and Mass Transfer: Ensuring efficient mixing of reactants is vital for achieving consistent reaction progress and avoiding localized "hot spots" or areas of high concentration.

Safety: Handling potentially hazardous reagents like elemental bromine at a large scale requires robust safety protocols and engineering controls.

Downstream Processing: The isolation and purification of the final product must be scalable. This includes developing efficient extraction, distillation, and crystallization procedures that are viable for large quantities.

Reactor Technology: While traditional batch reactors are common, continuous flow reactors are gaining traction for fine chemical production. Flow chemistry can offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous material reacting at any given time, and greater consistency, which are all highly beneficial for scale-up. nih.gov

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility

The synthesis of this compound can be approached through several routes, primarily involving the bromination of propargyl alcohol. The choice of method depends on a comparative analysis of factors such as reaction efficiency (yield), selectivity (chemo- and regioselectivity), and the accessibility and cost of reagents.

The most direct and common method is the electrophilic addition of a bromine source across the alkyne bond of propargyl alcohol. rsc.org Key variations involve the choice of the brominating agent.

Elemental Bromine (Br₂): This is a powerful and readily accessible brominating agent. The reaction with propargyl alcohol can be controlled to produce 2,3-dibromo-2-propen-1-ol with high E-isomer selectivity (>95%) by carefully managing the temperature. google.com It represents a highly atom-economical addition reaction. However, elemental bromine is highly corrosive, toxic, and requires specialized handling procedures.

N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is often easier and safer to handle than liquid bromine. manac-inc.co.jp It is a versatile brominating agent used for a variety of transformations, including the conversion of propargyl alcohols into bromoallenes in the presence of triphenylphosphine. manac-inc.co.jp While potentially safer, NBS is more expensive than elemental bromine and the reaction has a lower atom economy due to the succinimide byproduct.

The table below provides a comparative overview of these synthetic approaches.

Synthetic RouteTypical ReagentsEfficiency (Yield)SelectivityAccessibility & CostAdvantagesDisadvantages
Direct Bromination (Addition)Propargyl alcohol, Elemental Bromine (Br₂)HighHigh E-isomer selectivity for dibromo product can be achieved with temperature control. google.comBr₂ is a low-cost, commodity chemical.High atom economy, cost-effective.Br₂ is highly toxic and corrosive, requiring stringent safety measures.
Bromination with NBSPropargyl alcohol, N-Bromosuccinimide (NBS), TriphenylphosphineMedium to HighCan be selective for bromoallene formation, depending on the substrate and conditions. manac-inc.co.jpNBS is more expensive than Br₂ but readily available.Safer and easier to handle than elemental bromine.Lower atom economy due to byproducts (succinimide, triphenylphosphine oxide). Higher reagent cost.

Reaction Chemistry and Derivatization of Bromopropargyl Alcohol

Transformations Involving the Hydroxyl Group

The hydroxyl (-OH) group of bromopropargyl alcohol is a primary site for various chemical modifications, enabling the introduction of diverse functional groups and the extension of the carbon skeleton.

Esterification and Etherification Reactions of this compound

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or bases and are fundamental in protecting the hydroxyl group or introducing specific ester functionalities.

Similarly, etherification reactions can be performed to convert the hydroxyl group into an ether. This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. These reactions are crucial for creating molecules with specific ether linkages.

Oxidation Reactions and Their Regioselective Control

The primary alcohol group of this compound can be oxidized to form either an aldehyde (propynal) or a carboxylic acid (propargylic acid). The outcome of the oxidation is highly dependent on the choice of the oxidizing agent and the reaction conditions, allowing for regioselective control. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde, while stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will lead to the formation of the carboxylic acid.

Nucleophilic Substitution at the Hydroxyl Position

While the hydroxyl group itself is a poor leaving group, it can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. libretexts.org This transformation facilitates nucleophilic substitution reactions at the carbon atom bearing the hydroxyl group. libretexts.org Common nucleophiles like halides, cyanides, and azides can then displace the activated hydroxyl group, providing a pathway to a variety of substituted propargyl derivatives. libretexts.orgchemguide.co.uk This process is typically carried out under conditions that favor either an SN1 or SN2 mechanism, depending on the substrate and reaction environment. libretexts.orgchemguide.co.uk

Formation of Chiral Derivatives via Hydroxyl Group Modification

The modification of the hydroxyl group can be utilized to introduce chirality into the molecule. This can be achieved by reacting this compound with chiral reagents, such as chiral acids or their derivatives, to form diastereomeric esters. These diastereomers can then be separated using techniques like chromatography. This approach is valuable in the synthesis of enantiomerically pure compounds. For instance, chiral pyridazin-3(2H)-one derivatives have been synthesized and separated into pure enantiomers for biological evaluation. nih.gov

Reactions of the Alkyne Moiety

The bromoalkyne functionality is a key feature of this compound, participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Click Chemistry Applications of this compound (e.g., CuAAC, SPAAC)

The terminal alkyne group of this compound makes it an ideal substrate for "click chemistry," a class of reactions known for their high yield, stereospecificity, and biocompatibility. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a prominent example of click chemistry where the alkyne reacts with an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orginterchim.fr This reaction is highly efficient and proceeds under mild conditions, often in aqueous solutions. organic-chemistry.orgnih.gov The CuAAC reaction has a broad scope and is widely used in various fields, including drug discovery and bioconjugation. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While not explicitly detailed for this compound in the provided search results, SPAAC is another important click reaction that involves the reaction of an azide with a strained cyclooctyne. This reaction proceeds without the need for a metal catalyst, which can be advantageous in biological systems where copper toxicity is a concern. Given its terminal alkyne, derivatives of this compound could potentially be modified to participate in SPAAC reactions.

Interactive Table of Reactions

Reaction Type Reagents/Conditions Product Key Features
EsterificationCarboxylic acid, acid catalystPropargyl esterProtection of hydroxyl group, introduction of ester functionality.
EtherificationAlkyl halide, base (Williamson synthesis)Propargyl etherFormation of ether linkages.
Oxidation (mild)Pyridinium chlorochromate (PCC)PropynalSelective oxidation to the aldehyde.
Oxidation (strong)Potassium permanganate (KMnO4)Propargylic acidComplete oxidation to the carboxylic acid.
Nucleophilic Substitution1. Tosyl chloride, pyridine (B92270) 2. Nucleophile (e.g., NaCN)Substituted propargyl derivativeIntroduction of various functional groups at the C1 position. libretexts.org
CuAACAzide, Cu(I) catalyst (e.g., CuSO4/sodium ascorbate)1,4-disubstituted 1,2,3-triazoleHigh efficiency, mild conditions, wide applicability. organic-chemistry.orginterchim.fr

Hydration, Hydrohalogenation, and Other Addition Reactions to the Triple Bond

The reactivity of the carbon-carbon triple bond in this compound is characteristic of alkynes, primarily involving electrophilic addition reactions. These reactions proceed via the formation of a vinyl cation intermediate, and the regioselectivity is governed by Markovnikov's rule, which dictates that the electrophile (typically a proton) adds to the carbon atom of the alkyne that is bonded to the most hydrogen atoms.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond also follows an electrophilic addition mechanism. libretexts.org The reaction can proceed in one or two stages, depending on the stoichiometry of the hydrogen halide used. libretexts.org

Addition of one equivalent of HX: This results in the formation of a vinyl halide. The addition is regioselective according to Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon of the original triple bond. libretexts.orglibretexts.org

Addition of two equivalents of HX: When an excess of the hydrogen halide is used, a second addition reaction occurs on the initially formed haloalkene. This second addition also follows Markovnikov's rule, leading to the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon atom. libretexts.orglibretexts.org

Halogenation: this compound can react with halogens such as bromine (Br₂) and chlorine (Cl₂) in an electrophilic addition reaction. libretexts.org Similar to hydrohalogenation, the reaction can occur once or twice. The addition of one mole of a halogen results in a dihaloalkene, typically with the two halogen atoms in a trans configuration due to the anti-addition mechanism involving a cyclic halonium ion intermediate. libretexts.org The use of two or more molar equivalents of the halogen leads to the formation of a tetrahaloalkane. libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder, [2+2]) with the Alkyne

The alkyne functional group in this compound can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.org

Diels-Alder Reaction: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the alkyne in this compound) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The driving force for this reaction is the conversion of two carbon-carbon π-bonds into two new, more stable carbon-carbon σ-bonds. organic-chemistry.org When an alkyne is used as the dienophile, the initial product is a cyclohexadiene derivative. The reaction is facilitated when the dienophile has electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org The presence of the electronegative bromine and oxygen atoms in this compound can influence its reactivity as a dienophile.

Reaction Type Reactants Product Type Key Features
Diels-AlderThis compound (dienophile) + Conjugated DieneSubstituted 1,4-CyclohexadieneConcerted [4+2] cycloaddition; forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com
[2+2] CycloadditionThis compound + AlkeneSubstituted CyclobuteneTypically requires photochemical activation; forms a four-membered ring.

Transition Metal-Catalyzed Coupling Reactions Involving the Alkyne (e.g., Sonogashira, Glaser)

The terminal alkyne of this compound is a versatile functional group for forming new carbon-carbon bonds via transition metal-catalyzed coupling reactions.

Sonogashira Coupling: The Sonogashira reaction is a powerful cross-coupling method that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnrochemistry.com this compound can serve as the alkyne component, coupling with various halides to produce substituted propargyl alcohols. nih.gov The general reactivity order for the halide partner is I > OTf > Br > Cl. nrochemistry.com The Sonogashira coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nrochemistry.com

Glaser Coupling and its Variants: The Glaser coupling is one of the oldest methods for the oxidative coupling of two terminal alkynes to form a symmetric diacetylene (a 1,3-diyne). wikipedia.org The reaction traditionally uses a copper(I) salt, such as CuCl or CuBr, an oxidant (like air or oxygen), and a base. wikipedia.org

Modifications to the original Glaser coupling have enhanced its utility:

Eglinton Reaction: This variant uses a stoichiometric amount of a copper(II) salt, like copper(II) acetate, in a solvent such as pyridine to effect the homocoupling of terminal alkynes. wikipedia.org

Hay Coupling: A significant improvement, the Hay coupling uses a catalytic amount of a copper(I) chloride-TMEDA (tetramethylethylenediamine) complex with oxygen as the oxidant. wikipedia.orgorganic-chemistry.org This method often provides higher yields and is more versatile due to the better solubility of the catalyst complex. organic-chemistry.org

These reactions allow for the dimerization of this compound to form a symmetrical diol with a conjugated diyne core.

Reaction Name Catalyst/Reagents Coupling Partner Product Type
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, Amine baseAryl/Vinyl HalideAryl/Vinyl-substituted propargyl alcohol
Glaser CouplingCu(I) salt, Oxidant (O₂), BaseAnother molecule of this compoundSymmetrical 1,3-diyne
Eglinton ReactionStoichiometric Cu(II) salt (e.g., Cu(OAc)₂)Another molecule of this compoundSymmetrical 1,3-diyne
Hay CouplingCatalytic CuCl-TMEDA, O₂Another molecule of this compoundSymmetrical 1,3-diyne

Reactivity of the Bromo Substituent

Nucleophilic Substitution Reactions at the Brominated Position

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion. This reactivity is characteristic of propargylic halides. The direct catalytic substitution of the hydroxyl group on propargylic alcohols is a well-studied area, and similarly, the halide in this compound can be replaced by various nucleophiles. nih.gov A range of carbon and heteroatom-centered nucleophiles can be employed in these substitution reactions. nih.gov For instance, iron(III) chloride has been used as an inexpensive and efficient catalyst for the propargylic substitution of propargylic alcohols with various nucleophiles, suggesting a similar reactivity pattern for the corresponding halides. nih.gov

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) from this compound

The creation of Grignard or organolithium reagents from this compound is complicated by the presence of acidic protons on the hydroxyl group and the terminal alkyne. Both Grignard and organolithium reagents are strong bases and will readily deprotonate the alcohol and the alkyne rather than reacting with the C-Br bond to form the desired organometallic species. wikipedia.org

To form a Grignard or organolithium reagent at the brominated carbon, the acidic protons must first be protected. Alternatively, using at least two equivalents of the organometallic reagent (e.g., n-butyllithium) can be employed: the first equivalent deprotonates the most acidic proton (the alcohol), and the second can then engage in lithium-halogen exchange to form the desired organolithium species. wikipedia.org The formation of organolithium reagents from alkyl halides involves reacting the halide with two equivalents of lithium metal. masterorganicchemistry.com

Cross-Coupling Reactions Utilizing the C-Br Bond (e.g., Suzuki, Heck, Stille)

The C-Br bond in this compound can serve as an electrophilic site in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. wikipedia.orglibretexts.org It is a versatile method for forming C-C single bonds. wikipedia.orgyoutube.com The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species (activated by a base) and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgorganic-chemistry.orgyoutube.com this compound could potentially be used as the halide partner in this reaction.

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. libretexts.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orguwindsor.ca The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Alkynylstannanes are highly reactive partners in this coupling. wikipedia.org

Coupling Reaction Catalyst Reagent Bond Formed
Suzuki CouplingPalladium complexOrganoboron compound (e.g., R-B(OH)₂) + BaseC-C
Stille CouplingPalladium complexOrganostannane (e.g., R-SnBu₃)C-C
Heck CouplingPalladium complexAlkene + BaseC-C

Multifunctional Reactivity: Synergistic and Orthogonal Transformations of this compound

3-Bromoprop-2-yn-1-ol, commonly known as this compound, is a bifunctional molecule that serves as a versatile building block in organic synthesis. Its structure incorporates both a primary alcohol and a bromoalkyne moiety, offering multiple reactive sites that can be manipulated through controlled, sequential reactions. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for complex molecular architectures. rawsource.com

The reactivity of this compound stems from the distinct chemical properties of its functional groups. The bromoalkyne group is highly reactive and participates in key carbon-carbon bond-forming reactions, such as Sonogashira and Cadiot-Chodkiewicz couplings. Simultaneously, the hydroxyl group can undergo typical alcohol reactions, including oxidation, esterification, and etherification. The strategic advantage of this compound lies in the ability to address these sites independently (orthogonally) or in a concerted manner (synergistically).

Orthogonal transformations involve the selective reaction of one functional group while the other remains intact, often through the use of protecting groups or by choosing reaction conditions that are specific to one site. For instance, the hydroxyl group can be protected as a silyl (B83357) ether, allowing for nucleophilic substitution or coupling reactions at the bromine-bearing carbon. Subsequent deprotection of the alcohol reveals the hydroxyl functionality for further derivatization.

Synergistic transformations leverage the interaction between the two functional groups to facilitate unique reaction pathways. The solvent system, for example, can play a critical role in directing the reaction outcome. In reactions of tertiary bromopropargylic alcohols with phenols, the choice between a polar aprotic solvent like N,N-dimethylformamide (DMF) and an aqueous system can significantly alter the product distribution. When DMF is used with cesium carbonate (Cs₂CO₃), the reaction can yield α-phenoxy-α'-hydroxyketones and α,α-diphenoxyketones. This demonstrates how the interplay between the solvent and the multifunctional substrate can control the reaction pathway.

Table 1: Influence of Solvent on the Reaction of Tertiary Bromopropargylic Alcohols with Phenols
Solvent SystemBasePrimary Product(s)Reaction Type
N,N-Dimethylformamide (DMF)Cesium Carbonate (Cs₂CO₃)α-phenoxy-α'-hydroxyketones, α,α-diphenoxyketonesSynergistic/Chemoselective
Aqueous DMFNot specifiedPhenoxyhydroxyketoneSynergistic/Chemoselective

Stereoselective and Enantioselective Transformations Initiated from this compound

The alkyne and alcohol functionalities of this compound and its derivatives serve as valuable handles for initiating stereoselective and enantioselective transformations, leading to the synthesis of chiral molecules with high optical purity. While the parent molecule is achiral, its derivatives are key substrates in asymmetric synthesis, particularly in the formation of chiral propargyl and homopropargyl alcohols.

Asymmetric carbonyl propargylation, an extension of allylation chemistry, is a powerful method for creating acyclic molecules with contiguous stereocenters. nih.gov This often involves the reaction of an aldehyde or ketone with an allenylmetal reagent, which can be derived from propargyl halides like this compound. The stereochemical outcome of these reactions can be controlled with high precision using chiral catalysts.

Chiral Brønsted acids, such as specific phosphoric acids, have been shown to catalyze asymmetric allenylboration reactions with exceptional control over both diastereoselectivity and enantioselectivity. nih.govnih.gov For example, by selecting the appropriate enantiomer of a chiral phosphoric acid catalyst, it is possible to synthesize either anti- or syn-homopropargyl alcohols from aldehydes and allenylboronates. nih.govnih.gov The chirality of the allenylboronate controls the stereochemistry of the methyl-bearing carbon, while the chiral catalyst dictates the configuration of the newly formed hydroxyl stereocenter. nih.gov

Another strategy involves the use of chiral ligands in metal-catalyzed reactions. For instance, highly enantioenriched tertiary homopropargyl alcohols can be synthesized through the catalytic asymmetric propargylboration of ketones using a chiral (S)-Br₂-BINOL ligand. nih.gov Similarly, bidentate helical chiral 2,2′-bipyridine N-monoxide Lewis bases can effectively catalyze the addition of allenyltrichlorosilane to aromatic aldehydes, producing homopargyl alcohols with high enantioselectivity. nih.gov

Table 2: Examples of Stereoselective Reactions Involving Propargyl Systems
Reaction TypeCatalyst/ReagentProduct TypeStereochemical OutcomeReference
Asymmetric AllenylborationChiral Phosphoric Acid (e.g., (S)-4)anti-Homopropargyl alcoholsHigh diastereo- and enantioselectivity nih.govnih.gov
Asymmetric Propargylboration(S)-Br₂-BINOL ligandEnantioenriched tertiary homopropargyl alcoholsHigh stereoselectivity nih.gov
Barbier-type PropargylationIndium metal(1RS,2SR)-1,2-diarylpent-4-yne-1,2-diolsHigh diastereoselectivity (>99%) nih.gov
Asymmetric Allenyltrichlorosilane AdditionChiral 2,2′-bipyridine N-monoxideHomopropargylic alcoholsHigh enantioselectivity nih.gov

Chemo- and Regioselective Control in Complex Reaction Pathways of this compound

The presence of three distinct reactive sites—the C-Br bond, the C≡C triple bond, and the C-OH bond—in this compound necessitates precise control over chemo- and regioselectivity in synthetic transformations. By carefully selecting reagents, catalysts, and reaction conditions, chemists can selectively target a specific site, enabling the construction of complex and well-defined molecular structures.

Chemoselectivity, the preferential reaction of one functional group over another, can be achieved through various means. For example, in the visible-light-induced coupling of bromoalkynes with alcohols, the reaction atmosphere can be used to control the C/C–O coupling pathway, demonstrating a simple yet effective method for achieving chemoselectivity. rsc.org

Regioselectivity, the control over the position of a chemical bond formation, is also a critical aspect of the chemistry of propargyl alcohols. Electrophilic halogenation of propargyl alcohols can be directed to yield either α-haloenones or β-haloenones, depending on the specific reagents and reaction pathway. researchgate.net This control allows for the synthesis of different constitutional isomers from the same starting material.

A notable example of exquisite regiocontrol is the trans-carboboration of propargyl alcohols. nih.gov Through the proper choice of a base, the trans-diboration of propargyl alcohols with bis(pinacolato)diboron (B136004) (B₂(pin)₂) can be transformed into a highly regioselective trans-carboboration. nih.govresearchgate.net In this modular method, a new carbon substituent (such as aryl, methyl, allyl, or benzyl) is invariably placed at the carbon atom distal to the hydroxyl group. nih.gov This transformation occurs with excellent regioselectivity even in the presence of other sites of unsaturation, as only the propargylic triple bond undergoes the carbometalation. nih.gov

Table 3: Chemo- and Regioselective Reactions of Propargyl Alcohol Derivatives
ReactionConditions/ReagentsOutcomeSelectivity TypeReference
Coupling of Bromoalkynes with AlcoholsVisible light, controlled atmosphereControlled C/C–O couplingChemoselective rsc.org
Electrophilic HalogenationVarious halogenating agentsFormation of α-haloenones or β-haloenonesRegioselective researchgate.net
trans-CarboborationSpecific base, B₂(pin)₂, Pd catalystCarbon substituent added distal to the -OH groupRegioselective, Chemoselective nih.govresearchgate.net
Reaction with PhenolsDMF vs. Aqueous DMFFormation of mono- vs. di-phenoxy ketonesChemoselective

Advanced Applications of Bromopropargyl Alcohol in Diverse Synthetic Fields

Precursor in Heterocyclic Compound Synthesis

The intrinsic reactivity of bromopropargyl alcohol makes it an exceptional starting material for the synthesis of a wide variety of heterocyclic compounds. The hydroxyl group can be readily functionalized or act as a nucleophile, while the bromoalkyne unit is susceptible to a range of coupling and cyclization reactions. This section details its utility in the preparation of nitrogen, oxygen, and sulfur-containing heterocycles.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a key precursor in the synthesis of various nitrogen-containing heterocycles. Its ability to react with a range of nitrogen nucleophiles, followed by cyclization, provides efficient routes to valuable heterocyclic scaffolds. For instance, the reaction of 3-bromo-2-propyn-1-ol with amines can lead to the formation of substituted pyrroles, pyridines, and other nitrogenous ring systems.

One notable application involves the synthesis of polysubstituted pyrroles. The reaction of this compound with primary amines initially forms the corresponding N-propargyl amine. This intermediate can then undergo a variety of cyclization reactions, often catalyzed by transition metals, to yield the pyrrole (B145914) core. The specific reaction conditions and the nature of the substituents on the amine starting material can be tuned to achieve a high degree of control over the final product's structure.

Detailed research has demonstrated the utility of this compound in the construction of more complex nitrogen heterocycles as well. For example, in the synthesis of certain isoquinoline (B145761) alkaloids, a bromopropargyl unit can be introduced into a precursor molecule, which then undergoes an intramolecular cyclization to form the core isoquinoline skeleton.

Starting MaterialReagentHeterocyclic ProductReaction Type
3-bromo-2-propyn-1-olPrimary AmineSubstituted PyrroleNucleophilic Substitution followed by Cyclization
3-bromo-2-propyn-1-olAmino-substituted AromaticFused Nitrogen HeterocycleCoupling and Intramolecular Cyclization

Derivatization to Oxygen and Sulfur Heterocycles

The versatility of this compound extends to the synthesis of oxygen and sulfur-containing heterocycles. The hydroxyl group can participate in intramolecular cyclizations, or it can be transformed into other functional groups that facilitate the formation of these heterocyclic systems.

For the synthesis of oxygen heterocycles, the hydroxyl group of this compound can act as an internal nucleophile. Under basic conditions, it can attack the alkyne, leading to the formation of furan (B31954) and pyran derivatives. Furthermore, the bromoalkyne moiety can undergo coupling reactions with oxygen-containing nucleophiles to construct more elaborate cyclic ethers.

In the realm of sulfur heterocycles, this compound can be reacted with sulfur-based nucleophiles, such as thiols and thioamides. These reactions typically proceed via an initial nucleophilic substitution of the bromine atom, followed by a cyclization step. This methodology has been successfully employed in the synthesis of thiophenes, thiazoles, and other sulfur-containing ring systems that are prevalent in many biologically active molecules.

Starting MaterialReagentHeterocyclic ProductReaction Type
3-bromo-2-propyn-1-olPhenolBenzofuran derivativeO-alkylation followed by Cyclization
3-bromo-2-propyn-1-olThiolThiophene derivativeS-alkylation followed by Cyclization

Building Block in Natural Product and Analog Synthesis

The unique structural features of this compound make it an attractive building block for the total synthesis of complex natural products and their synthetic analogs. Its ability to introduce a three-carbon unit with versatile functional handles is particularly valuable in the construction of intricate molecular frameworks.

Construction of Core Scaffolds and Side Chains

In the context of natural product synthesis, this compound serves as a key component for the construction of both the core cyclic structures and the appended side chains. The bromoalkyne functionality is particularly useful in carbon-carbon bond-forming reactions, such as the Sonogashira coupling. acs.org This palladium-catalyzed cross-coupling reaction allows for the efficient connection of the propargyl unit to aryl or vinyl halides, providing a powerful tool for elaborating complex molecular scaffolds. acs.org

For example, in the synthesis of polyketide natural products, a fragment derived from this compound can be coupled to a larger chain, which is then elaborated to form the final complex structure. The alkyne functionality can be further transformed into a variety of other functional groups, adding to the synthetic utility of this building block.

Biomimetic Transformations Initiated from this compound

Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, can also leverage the reactivity of this compound. While direct examples of biomimetic transformations initiated from this specific alcohol are not extensively documented, the chemistry of propargyl systems in general is relevant to biosynthetic pathways. Propargyl units can be involved in cyclization cascades that mimic enzymatic processes, leading to the rapid assembly of complex polycyclic systems from simple acyclic precursors. The presence of the bromine atom in this compound offers a handle for initiating such cascades or for further functionalization after the core structure is formed.

Scaffolding in Supramolecular Chemistry and Host-Guest Systems

The rigid, linear structure of the propargyl group, combined with the reactive handles of this compound, makes it a compelling candidate for the construction of supramolecular assemblies and host-guest systems. While this area of application is still developing, the potential for this compound to contribute to the design of novel molecular architectures is significant.

The alkyne unit can participate in the formation of larger, well-defined structures through reactions like the Glaser coupling, which forms diynes. The terminal bromine and hydroxyl groups provide sites for non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the self-assembly of molecules into larger, ordered structures. These interactions can be used to direct the formation of specific supramolecular architectures, such as molecular cages, capsules, and polymers.

Monomer and Intermediate in Polymer Chemistry and Materials Science

This compound (3-bromo-2-propyn-1-ol) is a trifunctional chemical compound featuring a hydroxyl group, a carbon-carbon triple bond (alkyne), and a bromine atom. This unique combination of reactive sites makes it a valuable intermediate and monomer in the fields of polymer chemistry and materials science. Its dual functionality as both an alcohol and an alkyne allows for its incorporation into polymer backbones through various polymerization techniques, including step-growth polymerization vulcanchem.com. The presence of the bromine atom provides an additional site for modification or can act as a leaving group, further enhancing its synthetic versatility.

Synthesis of Functional Polymers

The structure of this compound is well-suited for the synthesis of functional polymers. The hydroxyl and alkyne groups allow it to be integrated into polymer chains, while the bromo group can be used for subsequent post-polymerization modifications, enabling the creation of materials with tailored properties.

One of the key applications of this compound in this area is its use as a building block for more complex monomers. Through reactions like the Cadiot-Chodkiewicz coupling, this compound can be reacted with terminal alkynes to create conjugated diyne and polyyne systems core.ac.ukumn.edu. These resulting molecules can then be used as monomers to produce polymers with interesting electronic and optical properties.

Research has shown that organic compounds containing multiple carbon-carbon bonds, such as the alkyne group in this compound, are capable of forming protective polymer films on metal surfaces ijcsi.pro. The transformation of this compound in certain environments can lead to polymerization, creating a functional surface layer ijcsi.pro.

Functional Group Role in Polymer Synthesis Example Reaction Type
Hydroxyl (-OH)Can participate in esterification or etherification for polyester (B1180765) or polyether synthesis.Step-growth polymerization
Alkyne (-C≡C-)Enables click chemistry reactions (e.g., CuAAC), radical polymerization, or can be part of a conjugated backbone.Cadiot-Chodkiewicz coupling
Bromo (Br-)Acts as a leaving group for nucleophilic substitution or as a site for cross-coupling reactions and post-polymerization modification.Nucleophilic substitution

Creation of Surface-Modified Materials

The reactivity of this compound makes it a candidate for the chemical modification of surfaces, particularly for applications such as corrosion inhibition. Research indicates that certain organic compounds with multiple bonds can undergo chemical transformations, including polymerization, on metal surfaces to form a protective film ijcsi.pro. Studies on the chemical transformation of corrosion inhibitors have identified 3-bromo-2-propyn-1-ol as a compound whose degradation products include carbonyl-containing species, suggesting it undergoes chemical reactions in aggressive environments to create a surface-modifying layer ijcsi.pro. This process is crucial for protecting metals from environmental degradation.

While not explicitly detailed in the literature for other applications, the molecule's functional groups are suitable for established surface modification techniques. The terminal alkyne is ideal for "clicking" onto azide-functionalized surfaces via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used method for surface functionalization. Alternatively, the hydroxyl group or the bromine atom could be used to graft the molecule onto surfaces for further elaboration.

Application in Agrochemical and Pharmaceutical Intermediate Synthesis

This compound serves as a versatile three-carbon building block in the synthesis of complex organic molecules, including intermediates for the pharmaceutical and agrochemical industries. Its ability to participate in various cross-coupling reactions makes it a valuable synthon for constructing molecular frameworks that are precursors to bioactive compounds.

A primary application is its use in Cadiot-Chodkiewicz and Sonogashira cross-coupling reactions. These palladium/copper-catalyzed reactions allow for the precise formation of carbon-carbon bonds between the sp-hybridized carbon of the alkyne and other organic fragments. This methodology has been employed in the synthesis of:

Olfactory Receptor Agonists : this compound is used as a key reactant in Cadiot–Chodkiewicz cross-coupling reactions to generate aryl bis-acetylene alcohols, a novel class of agonists for the human olfactory receptor OR1A1 acs.orgnih.gov.

Natural Product Precursors : It is utilized in the synthesis of diynes and triynes, which are crucial intermediates in the pathway to complex natural products and their analogs core.ac.ukumn.edu.

Pheromones : A streamlined synthetic route to bombykol, a moth pheromone, employs a trimethylsilylethynyl cross-coupling with (E)-1-bromopropargyl alcohol gelest.comgelest.com.

Heterocyclic Scaffolds : The synthesis of oxazolidinones, a class of compounds with significant pharmaceutical applications, has been achieved using a synthetic pathway that begins with the coupling of this compound with a silyl-protected acetylene (B1199291) dokumen.pub.

Enzyme Inhibitors : It serves as a precursor in the synthesis of soluble epoxide hydrolase (sEH) inhibitors, which are investigated for their anti-inflammatory properties bloomtechz.com.

The following table summarizes selected synthetic applications of this compound as an intermediate.

Target Compound Class Key Reaction Type Significance Reference
Olfactory Receptor AgonistsCadiot–Chodkiewicz CouplingMedicinal Chemistry, Sensor Development acs.orgnih.gov
Enediyne CoresCadiot–Chodkiewicz CouplingNatural Product Synthesis core.ac.uk
Pheromones (e.g., Bombykol)Trimethylsilylethynyl Cross-CouplingAgrochemical (Pest Management) chemistry-chemists.com
OxazolidinonesCadiot–Chodkiewicz CouplingPharmaceutical Scaffolds dokumen.pub
sEH InhibitorsNucleophilic SubstitutionPharmaceutical (Anti-inflammatory) bloomtechz.com

Role in the Development of Specialized Reagents and Ligands for Catalysis

While often acting as a substrate in catalyzed reactions, this compound can also serve as a precursor for the synthesis of specialized reagents and ligands used in catalysis. The development of novel ligands is critical for advancing transition-metal catalysis, enabling higher efficiency, selectivity, and broader substrate scope.

Research has shown that 3-bromo-2-propyn-1-ol can be transformed into unique organophosphorus compounds. Specifically, its reaction with hypophosphorous acid results in the formation of halogen-substituted propadienylphosphonous acids researchgate.net. Phosphonous acids and their derivatives are known to act as ligands for transition metals. The unique allenic structure of the resulting molecule, combined with the phosphorus atom, presents a novel scaffold for ligand design. Such ligands could potentially offer different steric and electronic properties compared to more conventional phosphine (B1218219) or phosphite (B83602) ligands, leading to new catalytic activities.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of versatile building blocks into automated and high-throughput synthesis platforms is essential for modern drug discovery and materials science. These platforms enable the rapid generation of large libraries of compounds for screening and property evaluation. While direct reports on the use of this compound in specific automated systems are not prevalent, its chemical reactivity makes it an excellent candidate for such applications.

The utility of this compound lies in its participation in robust and high-yielding coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz reactions acs.orgnih.govdokumen.pub. These reactions are cornerstones of medicinal chemistry and are frequently adapted for parallel and automated synthesis formats. The reliability of these transformations allows for the predictable and efficient creation of diverse molecular libraries from a common this compound-derived intermediate. By varying the coupling partner, a multitude of derivatives can be synthesized in a high-throughput manner, facilitating the exploration of structure-activity relationships (SAR) for new pharmaceuticals or the discovery of materials with novel properties.

Spectroscopic and Analytical Methodologies for Research on Bromopropargyl Alcohol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including derivatives of bromopropargyl alcohol. One-dimensional (¹H and ¹³C NMR) and advanced two-dimensional NMR techniques provide detailed information about the molecular framework, connectivity, and stereochemistry.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals provide a wealth of structural information. For a derivative of this compound, characteristic signals would include those for the methylene (B1212753) protons adjacent to the oxygen atom and potentially protons on groups that have been added to the molecule. uobasrah.edu.iq For instance, the ¹H NMR spectrum of propargyl alcohol itself shows a triplet for the acetylenic proton, a doublet for the methylene protons, and a broad singlet for the hydroxyl proton. researchgate.netresearchgate.net

¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), complements ¹H NMR by providing information about the carbon skeleton. miamioh.edu The DEPT-135 experiment is particularly useful as it distinguishes between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively, while quaternary carbons are absent. rsc.org This allows for the unambiguous assignment of carbon signals in this compound derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H) / DEPT-135 Phase (¹³C)
C ≡C-Br-~45Quaternary (absent)
C≡C -Br-~78Quaternary (absent)
O-CH₂ -C≡~4.3~52Negative
O -HVariable-Singlet

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Mass Spectrometry for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound and its derivatives, MS is crucial for confirming the successful synthesis of target molecules and for investigating reaction mechanisms. yu.edu.jo

Upon ionization in the mass spectrometer, a molecule forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight. libretexts.org The presence of bromine is often easily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by two mass units.

The fragmentation of the molecular ion provides structural information. libretexts.orglibretexts.org For this compound, common fragmentation pathways could include the loss of a bromine radical (M-Br)⁺, loss of a hydroxymethyl radical (M-CH₂OH)⁺, or cleavage of the carbon-carbon single bond. Analysis of these fragments helps to piece together the structure of the original molecule. In reaction monitoring, MS can be used to identify intermediates and byproducts, offering insights into the reaction pathway. purdue.edu For example, studies on the metabolism of propargyl alcohol have utilized MS to identify various reaction products formed in vivo. nih.gov

Table 2: Expected Mass Spectrometry Fragments for 3-Bromoprop-2-yn-1-ol

Fragment IonFormulaApproximate m/zNotes
[M]⁺C₃H₃BrO134/136Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
[M-Br]⁺C₃H₃O55Loss of a bromine radical.
[M-H₂O]⁺C₃HBr116/118Loss of a water molecule.
[CH₂OH]⁺CH₃O31Hydroxymethyl cation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are particularly useful for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands. spectroscopyonline.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound and its derivatives, key functional groups have distinct absorption frequencies. uobasrah.edu.iq The O-H stretch of the alcohol group appears as a broad band around 3300 cm⁻¹. The C≡C triple bond stretch is observed in the region of 2100-2260 cm⁻¹, although it can be weak for symmetrically substituted alkynes. rsc.org The C-O single bond stretch appears in the 1000-1260 cm⁻¹ range. The C-Br bond stretch is typically found in the fingerprint region, between 500 and 600 cm⁻¹.

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric bonds. Therefore, the C≡C triple bond and the C-Br bond in derivatives of this compound often produce strong signals in Raman spectra, making it a valuable tool for their identification.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)
AlcoholO-H stretch3200-3600 (broad)
AlkyneC≡C stretch2100-2260
Alkyne≡C-H stretch~3300
MethyleneC-H stretch2850-2960
AlcoholC-O stretch1000-1260
BromoalkyneC-Br stretch500-600

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Separation of Reaction Mixtures

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods used for the analysis of this compound and its derivatives.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile and thermally stable compounds. This compound and many of its less polar derivatives can be analyzed by GC. The use of an electron capture detector (ECD) is particularly effective for halogenated compounds, providing high sensitivity. osha.gov GC-MS allows for the separation of components in a reaction mixture followed by their individual identification based on their mass spectra. osha.govscispace.com Derivatization may sometimes be employed to increase the volatility of polar compounds for GC analysis. mdpi.com

High-performance liquid chromatography (HPLC) is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable. Given that this compound is a polar compound, reversed-phase HPLC (RP-HPLC) is a common method for its analysis. waters.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of highly polar compounds can sometimes be challenging, requiring specialized columns or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). waters.comchromatographyonline.com HPLC is extensively used to assess the purity of a synthesized compound and to isolate the desired product from a reaction mixture.

X-ray Crystallography for Crystalline Derivatives of this compound

X-ray crystallography is an analytical technique that provides the most definitive structural information for compounds that can be obtained as single crystals. It allows for the precise determination of the three-dimensional arrangement of atoms within a molecule, including bond lengths, bond angles, and absolute stereochemistry.

While this compound itself is a liquid at room temperature, many of its derivatives, such as esters, ethers, or metal complexes, may be crystalline. For these crystalline derivatives, single-crystal X-ray diffraction analysis can provide an unambiguous structural proof. The resulting crystal structure reveals the exact connectivity of atoms and their spatial orientation, which is invaluable for confirming the outcome of a chemical reaction, especially in cases of complex stereochemistry. The analysis of crystal structures of organobromine compounds can also provide insights into intermolecular interactions, such as halogen bonding. scribd.comrsc.org

Table 4: Typical Bond Lengths in Organobromine Compounds Determined by X-ray Crystallography

BondTypical Bond Length (Å)
C(sp)-Br~1.80
C(sp³)-O~1.43
C≡C~1.20
C(sp³)-C(sp)~1.46

Note: Values are approximate and can vary depending on the specific molecular structure.

In-Situ Monitoring Techniques for Real-Time Observation of this compound Transformations

In-situ monitoring techniques allow for the real-time observation of chemical reactions as they occur, providing valuable kinetic and mechanistic data. mt.com This avoids the need for sampling and quenching, which can sometimes alter the composition of the reaction mixture. Spectroscopic methods such as FTIR, Raman, and NMR are commonly employed for in-situ monitoring. spectroscopyonline.com

By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked over time. For reactions involving this compound, one could monitor the disappearance of the characteristic alkyne peak (C≡C stretch) in the IR or Raman spectrum as it is consumed in the reaction. researchgate.net Similarly, in-situ NMR spectroscopy can be used to follow the changes in the ¹H or ¹³C NMR spectrum of the reaction mixture, providing detailed information about the structural transformations occurring. researchgate.netnih.gov These techniques are instrumental in optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction mechanisms.

Elemental Analysis and Combustion Analysis for Stoichiometric Verification of Derived Compounds

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. khanacademy.orglibretexts.org

For a newly synthesized derivative of this compound, elemental analysis is a critical step in verifying its identity and purity. The experimentally determined mass percentages of carbon and hydrogen are compared with the theoretical values calculated from the proposed molecular formula. For compounds containing halogens like bromine, a separate analysis, often involving combustion in an oxygen flask followed by titration, is performed to determine the bromine content. A close agreement between the experimental and theoretical values provides strong evidence for the proposed structure and stoichiometry of the synthesized compound. pearson.com

Table 5: Theoretical Elemental Composition of this compound (C₃H₃BrO)

ElementAtomic Mass ( g/mol )Mass in one mole (g)Percentage by Mass (%)
Carbon (C)12.0136.0326.70
Hydrogen (H)1.013.032.25
Bromine (Br)79.9079.9059.20
Oxygen (O)16.0016.0011.85

Theoretical and Computational Studies of Bromopropargyl Alcohol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of bromopropargyl alcohol. Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are instrumental in optimizing the molecular geometry and elucidating electronic properties.

The electronic character of this compound is largely dictated by the interplay of its three functional components: the hydroxyl (-OH) group, the carbon-carbon triple bond (alkyne), and the bromine atom. The bromine atom, being highly electronegative, induces a significant dipole moment and influences the electron density distribution across the molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is typically localized around the electron-rich alkyne and oxygen atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed in a way that suggests the carbon atoms of the triple bond and the carbon atom attached to the bromine are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Reactivity descriptors, derived from conceptual DFT, further quantify the molecule's reactive tendencies. These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

These parameters, when calculated, offer a quantitative framework for predicting how this compound will behave in various chemical environments.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily defined by the rotation around the C-C and C-O single bonds. Theoretical conformational analysis aims to identify the stable isomers (conformers) and the energy barriers that separate them. This is achieved by systematically rotating the dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface (PES).

For this compound, the key dihedral angle is that which describes the orientation of the hydroxyl hydrogen with respect to the rest of the molecule. Different rotational isomers, such as gauche and anti conformers, can exist. Computational studies on similar small alcohols and alkynes suggest that the relative energies of these conformers are often subtle, and multiple conformations may coexist at room temperature.

The presence of the bromine atom can influence the conformational preferences through steric and electronic effects. Intramolecular interactions, such as weak hydrogen bonding between the hydroxyl proton and the electron cloud of the triple bond or the bromine atom, can also play a role in stabilizing certain conformations. High-level ab initio calculations are necessary to accurately capture these delicate energetic differences.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of chemical reactions involving this compound. By mapping the reaction pathways, identifying intermediates, and characterizing transition states, a comprehensive understanding of the reaction mechanism can be achieved.

Transition State Characterization

Transition state theory is the cornerstone of reaction mechanism analysis. A transition state (TS) represents the highest energy point along the reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating and characterizing the TS is a critical step in understanding the kinetics of a reaction.

For reactions of this compound, such as electrophilic additions to the alkyne or rearrangements like the McNelis rearrangement, computational methods are used to find the geometry of the TS. Vibrational frequency analysis is then performed to confirm the nature of the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Profiling of Reaction Pathways

Once the reactants, products, intermediates, and transition states have been computationally identified and their geometries optimized, their relative energies can be calculated. This allows for the construction of an energetic profile, or reaction coordinate diagram, which provides a visual representation of the energy changes that occur during the reaction.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

For this compound, the following spectroscopic properties are of interest:

Vibrational (Infrared) Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch, C≡C stretch, and C-Br stretch. Anharmonic frequency calculations often provide better agreement with experimental data than harmonic approximations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the protons (¹H) and carbons (¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, commonly used in conjunction with DFT. These calculations are sensitive to the molecular geometry and electronic environment of the nuclei. For molecules containing heavy atoms like bromine, relativistic effects may need to be considered for accurate predictions of chemical shifts, especially for the carbon atom directly bonded to the bromine.

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a more realistic environment, such as in a solvent or at an interface.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. The forces between the particles are typically described by a force field, which is a set of empirical potential energy functions.

MD simulations of this compound in solution (e.g., in water or an organic solvent) can reveal important information about:

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the hydroxyl group of this compound and the solvent molecules.

Dynamical Properties: The translational and rotational motion of the molecule in the solvent.

Conformational Dynamics: The transitions between different rotational isomers in the condensed phase.

Structure-Reactivity Relationship Investigations Using Computational Approaches

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its reactivity. Through various theoretical models and calculations, researchers can elucidate electronic and geometric properties that govern its chemical behavior.

One of the fundamental approaches involves the use of Density Functional Theory (DFT) to analyze the molecule's electronic structure. For instance, a computational study on the related compound, propargyl 2-bromoisobutyrate, utilized DFT with the B3LYP functional and the LanL2DZ basis set to identify reactive sites. dergipark.org.tr This type of analysis typically involves the calculation of global and local reactivity descriptors.

Global Reactivity Descriptors:

DescriptorSymbolFormulaSignificance
Ionization PotentialI-EHOMOEnergy required to remove an electron.
Electron AffinityA-ELUMOEnergy released upon gaining an electron.
Chemical Hardnessη(I - A) / 2Resistance to change in electron distribution.
Electronic Chemical Potentialμ-(I + A) / 2Escaping tendency of electrons.
Global Electrophilicity Indexωμ2 / (2η)Propensity of a species to accept electrons.

Local Reactivity Descriptors:

To pinpoint specific reactive sites within the this compound molecule, local reactivity descriptors such as Fukui functions are calculated. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most likely sites for nucleophilic, electrophilic, and radical attack. For example, in the study of propargyl 2-bromoisobutyrate, the total electron density surface and contour plots were used to visualize potential electrophilic and nucleophilic reaction zones. dergipark.org.tr Similar calculations for this compound would highlight the electrophilic nature of the carbon atom attached to the bromine and the nucleophilic character of the oxygen atom and the triple bond.

Density Functional Theory (DFT) Studies on Catalytic Cycles Involving this compound

Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the mechanisms of catalytic reactions, including those involving this compound and its derivatives. These computational studies provide detailed energy profiles of reaction pathways, geometries of transition states, and insights into the role of the catalyst.

While specific DFT studies detailing complete catalytic cycles involving this compound are limited, research on related propargyl systems offers a strong basis for understanding its behavior. For example, DFT calculations have been instrumental in understanding the chemoselectivity in gold(I)-catalyzed reactions of propargyl esters. These studies explored various possible mechanistic pathways, including 3,3-rearrangement, 1,2-acyloxy migration, and hydration reactions, providing a rationale for experimentally observed product distributions.

A theoretical investigation into the reaction of propargyl alcohol with the excited state Ti⁺ cation using DFT at the B3LYP/DZVP level for geometry optimization and MP4 for single-point energy calculations has shed light on the potential energy surface of the reaction. sioc-journal.cn This study identified the most favorable reaction channel, leading to the formation of Ti—H and [C₃H₃O]⁺. sioc-journal.cn Such studies on model systems provide valuable data on the intrinsic reactivity of the propargyl alcohol framework in the presence of a metal center.

In the context of catalytic cycles, DFT can be used to model key elementary steps such as:

Coordination of this compound to the Catalyst: DFT calculations can determine the binding energy and geometry of the this compound-catalyst complex.

Activation of the Substrate: The calculations can show how the catalyst activates the C-Br bond or the alkyne moiety, often by lowering the activation energy for subsequent steps.

Transition State Analysis: One of the most powerful applications of DFT is the localization and characterization of transition state structures. The energy of the transition state is crucial for determining the rate-limiting step of the catalytic cycle.

Product Formation and Catalyst Regeneration: DFT can model the final steps of the reaction, including the release of the product and the regeneration of the active catalytic species.

A hypothetical DFT study on a catalytic cycle involving this compound, for instance, in a cross-coupling reaction, would involve the steps outlined in Table 2.

Catalytic Cycle StepInformation from DFT Calculations
Oxidative AdditionEnergy barrier for the insertion of the metal catalyst into the C-Br bond.
TransmetalationFeasibility and energetics of the transfer of a group from another reagent to the metal center.
Reductive EliminationEnergy profile for the formation of the C-C bond and release of the final product.
Catalyst RegenerationConfirmation of the return of the catalyst to its initial active state.

By calculating the Gibbs free energy for each intermediate and transition state, an energy profile for the entire catalytic cycle can be constructed, providing a deep, quantitative understanding of the reaction mechanism.

Environmental and Sustainability Considerations in the Context of Bromopropargyl Alcohol

Photochemical Degradation Pathways of Bromopropargyl Alcohol in Aquatic and Atmospheric Systems

The photochemical degradation of a chemical is its transformation induced by light, which can be a primary mechanism for its removal from sunlit environments like surface waters and the atmosphere. researchgate.net For this compound, degradation can occur through two main pathways:

Direct Photolysis: This process involves the direct absorption of solar radiation by the this compound molecule, leading to the excitation of its electrons and subsequent bond cleavage. The presence of both a carbon-bromine bond and a carbon-carbon triple bond suggests potential for direct photolysis, as these functional groups can absorb light at environmentally relevant wavelengths.

Indirect Photolysis: This pathway is often more significant and involves reactions with photochemically generated reactive species. researchgate.net In aquatic systems, hydroxyl radicals (•OH), singlet oxygen, and carbonate radicals are key oxidants. In the atmosphere, the hydroxyl radical is the dominant oxidant during the day. The reaction of these radicals with this compound would likely initiate a cascade of oxidation reactions, breaking down the parent molecule into smaller, potentially less harmful compounds.

The rate of photochemical degradation is influenced by numerous factors, including water depth, turbidity, pH, and the presence of dissolved organic matter, which can both sensitize and quench photoreactions. researchgate.net

Table 1: Potential Photochemical Reactions of this compound

Reaction TypeReactive SpeciesPotential TransformationEnvironmental System
Direct PhotolysisPhotons (UV-B, UV-A)Cleavage of the C-Br bond to form a propargyl radical and a bromide ion.Aquatic & Atmospheric
Indirect Photolysis (Oxidation)Hydroxyl Radical (•OH)Hydrogen abstraction from the alcohol group or addition to the triple bond, initiating oxidation.Aquatic & Atmospheric
Indirect Photolysis (Oxidation)Ozone (O3)Ozonolysis of the alkyne bond, leading to cleavage of the carbon chain.Atmospheric (primarily)

Biodegradation Mechanisms and Microbial Transformations of this compound

Biodegradation is the breakdown of organic matter by microorganisms. The structure of this compound presents features that are susceptible to microbial attack, such as the primary alcohol group, which can be readily oxidized.

The aerobic biodegradation of alcohols often proceeds via oxidation. jmb.or.kr Microorganisms possess enzymes like alcohol dehydrogenases and aldehyde dehydrogenases that can catalyze the sequential oxidation of the alcohol group on this compound to an aldehyde, and then to a carboxylic acid (propiolic acid). These transformations would increase the water solubility and bioavailability of the molecule, potentially facilitating further breakdown.

The carbon-bromine bond can be cleaved by microbial enzymes known as dehalogenases. This debromination step is crucial for the complete mineralization of the compound. researchgate.net The biodegradation could proceed through either an initial oxidation of the alcohol followed by dehalogenation, or an initial dehalogenation followed by oxidation of the resulting propargyl alcohol. The specific pathway would depend on the microbial consortia present and the environmental conditions. Studies on other halogenated organic compounds show that microorganisms can effectively carry out these transformations. researchgate.net

Table 2: Potential Microbial Transformations of this compound

Enzyme ClassCatalyzed ReactionPotential Product
Alcohol DehydrogenaseOxidation of the primary alcohol group.3-Bromopropynal
Aldehyde DehydrogenaseOxidation of the intermediate aldehyde.3-Bromopropiolic acid
DehalogenaseCleavage of the carbon-bromine bond.Propargyl alcohol and Bromide ion

Chemical Transformation in Environmental Matrices (e.g., Soil, Sediment)

In soil and sediment, the fate of this compound is governed by abiotic chemical reactions, including hydrolysis and reactions with soil organic matter. Research on the closely related compound, propargyl bromide, provides significant insight into these processes.

Studies have shown that when propargyl bromide is introduced into soil, its degradation leads to the formation of bromide ions in equimolar amounts, but very little propargyl alcohol is detected. researchgate.netusda.gov This suggests that hydrolysis to propargyl alcohol is a minor pathway. The primary transformation mechanism is believed to be the alkylation of soil organic matter. usda.gov

The rate of transformation is highly dependent on soil properties. The degradation rate coefficient increases with higher soil organic matter content, indicating that the organic fraction of the soil plays a key role in the breakdown process. researchgate.net Furthermore, the degradation rate can be influenced by the initial concentration of the compound. researchgate.net

Table 3: Factors Affecting the Transformation of Propargyl Bromide in Soil

FactorObservationImplication for this compound
Soil Organic MatterDegradation rate increases with increasing organic carbon content. researchgate.netTransformation may be faster in soils rich in organic matter due to reactions with nucleophilic sites.
Initial ConcentrationThe apparent first-order degradation coefficient (k) increases with decreasing initial concentration. researchgate.netAt lower concentrations (more relevant to environmental contamination), the relative rate of degradation may be faster.
HydrolysisLittle propargyl alcohol is formed, indicating hydrolysis is not the main degradation pathway for propargyl bromide. researchgate.netusda.govThis compound, if present, would likely undergo other reactions, such as with soil organic matter, rather than accumulating.

Life Cycle Assessment (LCA) Considerations for the Synthesis and Application of this compound

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal or recycling. mdpi.commdpi.com Conducting a comprehensive LCA for this compound would provide a holistic view of its environmental footprint.

The key stages in the life cycle of this compound include:

Raw Material Acquisition: This stage involves the extraction and processing of precursors, such as those needed for propargyl alcohol and brominating agents. The environmental impacts would be associated with the energy and resources used in these upstream processes.

Chemical Synthesis: This is often a major contributor to the environmental impact. Factors to consider include the energy required to drive the reaction, the use of solvents, the generation of waste products and by-products, and the efficiency (yield) of the synthesis process. unimore.it

Application and Use: During its industrial application, there is a potential for release of the compound into the environment through wastewater, air emissions, or improper handling.

End-of-Life: This stage considers the ultimate environmental fate of the compound. As discussed in previous sections, this includes its degradation pathways in water, soil, and air. The formation of persistent or toxic degradation products is a key consideration.

Table 4: Life Cycle Stages and Environmental Considerations for this compound

Life Cycle StageKey InputsPotential Environmental Outputs
Raw Material AcquisitionFossil fuels, minerals, waterGreenhouse gas emissions, habitat disruption
Chemical SynthesisEnergy, solvents, reagentsWaste streams, air emissions, wastewater discharge
Application/Use-Fugitive emissions, release into environmental matrices
End-of-Life-Degradation products, potential for persistence or bioaccumulation

Strategies for Minimizing Environmental Footprint in this compound Chemistry

Minimizing the environmental footprint of chemical processes involving this compound can be achieved by applying the principles of green chemistry. dntb.gov.uanih.gov These strategies focus on reducing waste, conserving energy, and using less hazardous materials throughout the product life cycle.

Key strategies include:

Greener Synthesis Routes: Developing synthetic methods that improve atom economy by maximizing the incorporation of starting materials into the final product. This includes the use of highly efficient catalytic methods instead of stoichiometric reagents and exploring solvent-free reaction conditions. benthamscience.comnih.gov

Use of Renewable Feedstocks: Investigating the potential to derive the necessary chemical precursors from renewable biomass sources rather than petrochemicals. nih.gov

Energy Efficiency: Designing synthetic processes that can be conducted at ambient temperature and pressure to reduce energy consumption. The use of alternative energy sources like microwave irradiation can sometimes lead to more efficient reactions. nih.gov

Waste Prevention and Reduction: The most effective approach is to prevent waste generation in the first place. nih.gov Where waste is unavoidable, processes should be in place for its treatment and detoxification.

Design for Degradation: When designing and using chemicals, consideration should be given to their end-of-life fate. Ideally, they should be designed to break down into innocuous products in the environment after their intended use.

By integrating these strategies, the chemical industry can move towards more sustainable practices in the synthesis and application of compounds like this compound. rawsource.com

Table 5: Green Chemistry Strategies for this compound

Green Chemistry PrincipleApplication to this compound Chemistry
Waste PreventionOptimize reaction conditions to maximize yield and minimize by-product formation.
Atom EconomyUtilize catalytic reactions that incorporate a high percentage of reactants into the final product.
Safer Solvents and AuxiliariesReplace volatile organic solvents with water, supercritical fluids, or conduct reactions under solvent-free conditions. benthamscience.com
Energy EfficiencyDevelop synthetic pathways that operate at lower temperatures and pressures.
Renewable FeedstocksExplore bio-based sources for the propargyl backbone.

Future Research Directions and Unexplored Avenues for Bromopropargyl Alcohol

Development of Novel Catalytic Systems for Ultra-Selective Transformations

The reactivity of bromopropargyl alcohol presents both opportunities and challenges for catalysis. Future research should focus on developing highly selective catalytic systems that can differentiate between the three functional groups.

The direct catalytic substitution of the hydroxyl group in propargylic alcohols is a desirable transformation. nih.gov While various Lewis acids (e.g., BF₃·Et₂O, FeCl₃, TiCl₄, SnCl₄), transition metals, and Brønsted acids have been explored for propargylic substitutions in general, the development of catalysts specifically tailored for this compound is a critical next step. nih.gov These catalysts must achieve high regioselectivity and stereoselectivity while tolerating the bromoalkyne moiety.

Key areas for exploration include:

Ligand Design for Transition Metal Catalysis: The design of sophisticated ligands for transition metals like ruthenium, gold, palladium, and copper could enable precise control over the reactivity of this compound. nih.govrsc.org These ligands can modulate the electronic and steric environment of the metal center, favoring specific reaction pathways such as selective C-O, C-Br, or C-H bond activation.

Frustrated Lewis Pairs (FLPs): The application of FLPs in activating the alkyne or hydroxyl group of this compound could lead to novel, metal-free transformations. The independent acidic and basic sites of FLPs may offer unique selectivity profiles compared to traditional catalysts.

Photoredox Catalysis: Dual catalytic systems combining photoredox catalysts with transition metal or organocatalysts could unlock new reaction pathways. nih.gov For instance, a photoredox-mediated approach could be developed for the selective functionalization of the C-Br bond under mild conditions, leaving the alcohol and alkyne functionalities intact for subsequent transformations.

A comparative analysis of potential catalytic systems is presented in Table 1.

Table 1: Potential Catalytic Systems for Selective Transformations of this compound

Catalytic System Target Transformation Potential Advantages Research Focus
Transition Metals with Chiral Ligands Asymmetric substitution of the hydroxyl group High enantioselectivity, broad substrate scope Development of ligands that can control regioselectivity in the presence of the bromoalkyne.
Frustrated Lewis Pairs (FLPs) Metal-free activation of alkyne or alcohol Avoidance of toxic metals, unique reactivity Exploring the chemoselectivity of FLPs towards the different functional groups.
Dual Photoredox/Transition Metal Catalysis Selective C-Br bond functionalization Mild reaction conditions, high functional group tolerance Screening of photosensitizers and catalysts to achieve selective C-Br activation.

| Gold Catalysis | Cycloisomerization and rearrangement reactions | High alkynophilicity, unique carbocation generation | Investigating the influence of the bromo substituent on gold-catalyzed cascade reactions. rsc.org |

Exploration of New Bio-Inspired and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. wikipedia.org The application of enzymes and bio-inspired catalysts to this compound chemistry is a largely unexplored and promising field.

Future research could focus on:

Haloalkane Dehalogenases: These enzymes are known to catalyze the cleavage of carbon-halogen bonds. nih.govfda.gov Investigating the substrate scope of known haloalkane dehalogenases to include this compound could lead to the enzymatic synthesis of novel diols or other functionalized molecules. nih.gov Enzyme engineering and directed evolution could be employed to enhance the activity and selectivity of these enzymes for this specific substrate.

Biomimetic Catalysis: The development of synthetic catalysts that mimic the active sites of enzymes, such as galactose oxidase, could lead to efficient and selective oxidation of the primary alcohol in this compound to the corresponding aldehyde or carboxylic acid without affecting the other functional groups. nih.gov

Kinetic Resolution: Enzymes such as lipases could be used for the kinetic resolution of racemic this compound derivatives through enantioselective acylation, providing access to enantioenriched building blocks.

Integration of this compound Chemistry with Flow Chemistry and Microreactor Technology

Flow chemistry offers significant advantages over batch processes, including enhanced safety, better process control, and scalability. rsc.orgnih.gov The integration of this compound chemistry into continuous flow systems is a promising avenue for future research.

Key areas of investigation include:

Safe Handling of Reactive Intermediates: Reactions involving potentially unstable intermediates derived from this compound can be performed more safely in microreactors, where the small reaction volumes and efficient heat transfer minimize risks. rsc.org

Catalyst Immobilization: The development of immobilized catalysts for use in packed-bed reactors would facilitate catalyst recycling and product purification, making the synthesis of this compound derivatives more sustainable. beilstein-journals.org

Process Optimization: Flow chemistry allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. nih.gov Halogenation and hydrogenation reactions, in particular, benefit from the precise control offered by flow systems. rsc.orgbeilstein-journals.org

Applications in Emerging Fields such as Bioconjugation and Precision Medicine

The unique functionalities of this compound make it an attractive scaffold for the development of chemical probes and therapeutic agents.

Future research in this area could include:

Haloalkane-Based Protein Labeling: this compound can serve as a precursor for the synthesis of novel probes for HaloTag technology. nih.gov The HaloTag protein is an engineered haloalkane dehalogenase that forms a covalent bond with synthetic ligands containing a chloroalkane linker. nih.gov By incorporating this compound into these ligands, new functionalities can be introduced for applications in cellular imaging and proteomics.

Design of Bioactive Molecules: The propargyl alcohol moiety is present in a number of biologically active compounds. nih.govrawsource.com The bromine atom in this compound provides a handle for further functionalization, allowing for the creation of libraries of compounds for drug discovery. For example, it can be used in the synthesis of propargyl-linked bisubstrate analogues as inhibitors for enzymes like nicotinamide (B372718) N-methyltransferase. nih.gov

Development of Fluorescent Probes: The alkyne group can be used in "click" chemistry reactions to attach fluorophores, while the bromo and hydroxyl groups can be modified to tune the probe's properties, such as cell permeability and target specificity. nih.govyoutube.combio-techne.comyoutube.com

Advancements in Sustainable and Renewable Synthesis Methodologies for this compound

Developing greener and more sustainable methods for the synthesis of this compound and its derivatives is crucial for minimizing the environmental impact of chemical manufacturing. rawsource.comsemanticscholar.orgnih.gov

Future research should focus on:

Solvent-Free Synthesis: The development of solvent-free or aqueous reaction conditions for the synthesis and transformation of this compound would significantly improve the green credentials of these processes. benthamscience.comacs.org

Use of Renewable Feedstocks: Investigating routes to this compound from renewable resources, such as biomass-derived platform chemicals, is a long-term goal for sustainable chemistry.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. escholarship.org This can be achieved through the development of catalytic, addition-type reactions.

Targeted Design and Synthesis of Derivatives with Enhanced or Novel Functionalities

The targeted design and synthesis of this compound derivatives with specific, pre-defined properties is a key area for future research. This involves a deep understanding of structure-property relationships.

Promising research directions include:

γ-Substituted Propargyl Alcohols: The direct alkylation of O-protected this compound can lead to a range of γ-substituted derivatives, which are valuable intermediates for the synthesis of other complex molecules. digitellinc.com

Synthesis from Allyl Alcohol Derivatives: One-pot procedures for the synthesis of propargyl alcohol derivatives from allyl alcohol derivatives have been developed and could be adapted for this compound. researchgate.netscispace.com

Organoboron Reagents: The use of novel organoboron reagents could provide clean and high-yielding routes to unsubstituted and substituted propargylic alcohols, a methodology that could be extended to the synthesis of this compound derivatives. google.com

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The incorporation of this compound into MCRs is a largely unexplored area with significant potential.

Future research could explore:

Passerini and Ugi Reactions: Investigating the reactivity of this compound or its corresponding aldehyde (bromopropargyl aldehyde) in Passerini and Ugi reactions could lead to the synthesis of highly functionalized, peptide-like scaffolds. nih.govnih.govwikipedia.orgresearchgate.netbaranlab.org The alkyne and bromo functionalities would be retained in the products, allowing for further diversification.

A³ Coupling (Aldehyde-Alkyne-Amine): While typically performed with terminal alkynes, the development of catalytic systems that enable the participation of this compound in A³ coupling reactions would provide a direct route to propargylamines with a bromine substituent.

Novel MCRs: The design of entirely new MCRs that utilize the unique reactivity of this compound could lead to the discovery of novel heterocyclic scaffolds and other complex molecular architectures.

The potential outcomes of incorporating this compound into MCRs are summarized in Table 2.

Table 2: Potential Multi-component Reactions Involving this compound

Reaction Name Components Potential Product Class Key Research Challenge
Passerini Reaction Bromopropargyl aldehyde, Isocyanide, Carboxylic Acid α-Acyloxy amides with bromoalkyne functionality Controlling side reactions involving the bromo and alkyne groups. wikipedia.org
Ugi Reaction Bromopropargyl aldehyde, Isocyanide, Amine, Carboxylic Acid Peptidomimetics with diverse functionalities Ensuring the compatibility of all four components with the reactive bromopropargyl moiety. nih.gov

| A³ Coupling | Aldehyde, Amine, this compound | Propargylamines with a bromo substituent | Developing a catalytic system that activates the C-H bond of the alkyne without reacting with the C-Br bond. |

Q & A

Q. What spectroscopic and analytical methods are commonly employed to characterize Bromopropargyl alcohol (CAS 106-96-7) in synthetic chemistry?

this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure, alongside mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can be used to quantify its presence in reaction mixtures and identify impurities. For example, contamination with allenic byproducts (~5–10%) has been reported in diyne adducts derived from this compound, necessitating rigorous purification protocols .

Q. What are the standard synthetic routes for this compound, and what intermediates are critical in its preparation?

this compound is synthesized via alkylation or coupling reactions. A key intermediate in its preparation is the propargyl alcohol subunit (e.g., compound 13a ), which undergoes coupling with bromoalkoxy partners like 15 under Caruso conditions to yield diyne adducts (e.g., 16a ). This method achieves moderate yields (~56%), though contamination with allenic byproducts may occur. Alternative routes involve saponification and protection steps (e.g., TBSCl) to stabilize intermediates, with reported yields of 79–81% for pivotal precursors .

Advanced Research Questions

Q. What mechanistic challenges arise during coupling reactions involving this compound, and how can reaction conditions be optimized to improve yields?

Coupling this compound with substrates like 2-(4-bromo-butoxy)tetrahydropyran using nBuLi in THF/HMPA often leads to undesired OTBS elimination or deprotection. Switching to Caruso conditions (e.g., Cu catalysis) mitigates these issues by promoting skipped diyne formation, albeit with persistent byproducts. Optimization strategies include:

  • Temperature control : Lower temperatures reduce elimination side reactions.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) enhance regioselectivity.
  • Purification techniques : Gradient elution chromatography is critical for isolating the desired product from allenic contaminants .

Q. How does this compound enable multi-step catalytic processes in complex organic syntheses, such as natural product derivatization?

this compound serves as a versatile building block in sequential catalytic reactions. For instance, in Pd-catalyzed cross-coupling reactions with bromopropargyl aryl ethers and amines, it facilitates the construction of polycyclic frameworks. These reactions are pivotal in synthesizing chromene derivatives and prostaglandin analogs, where this compound’s alkyne moiety acts as a latent functional group for further derivatization. Challenges include controlling stereochemistry and minimizing side reactions during iterative coupling steps .

Q. What advanced analytical approaches are required to resolve this compound’s reactivity in oxidative stress biomarker studies?

In oxidative stress research, this compound derivatives (e.g., 3-bromotyrosine) are quantified using isotope dilution techniques with HPLC-MS/MS. Internal standards like BY-¹³C9,¹⁵N ensure accuracy, while solid-phase extraction (SPE) pre-concentrates analytes from complex matrices. Method validation parameters (e.g., limits of detection, recovery rates) must account for matrix effects, particularly in biological samples where competing nucleophiles may interfere .

Methodological Considerations

  • Data Contradictions : Discrepancies in coupling reaction yields (e.g., 56% vs. model study results) highlight the need for reproducibility studies under varied conditions (solvent, catalyst, stoichiometry) .
  • Experimental Design : When designing syntheses, incorporate kinetic studies to identify rate-limiting steps and optimize reaction pathways. For example, real-time monitoring via in-situ IR spectroscopy can track intermediate formation .

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